molecular formula C9H15N B14255078 8-Azatricyclo[6.2.0.0~2,4~]decane CAS No. 328936-56-7

8-Azatricyclo[6.2.0.0~2,4~]decane

Cat. No.: B14255078
CAS No.: 328936-56-7
M. Wt: 137.22 g/mol
InChI Key: DEMDTVCXMKEGSH-UHFFFAOYSA-N
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Description

8-Azatricyclo[6.2.0.0~2,4~]decane is a complex organic compound characterized by its unique tricyclic structure. It is a nitrogen-containing heterocycle, which makes it an interesting subject for various chemical and biological studies. The compound’s structure consists of three interconnected rings, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azatricyclo[6.2.0.0~2,4~]decane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions. For instance, the reaction might involve the use of a base to deprotonate a precursor, followed by a cyclization reaction to form the tricyclic structure. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would also be common in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

8-Azatricyclo[6.2.0.0~2,4~]decane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-Azatricyclo[6.2.0.0~2,4~]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Azatricyclo[6.2.0.0~2,4~]decane involves its interaction with specific molecular targets. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tricyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Azaadamantane: Another nitrogen-containing tricyclic compound with similar structural features.

    2-Azatricyclo[4.3.1.0~4,9~]decane: A related compound with a different ring structure.

Uniqueness

8-Azatricyclo[6.2.0.0~2,4~]decane is unique due to its specific ring system and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

CAS No.

328936-56-7

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

8-azatricyclo[6.2.0.02,4]decane

InChI

InChI=1S/C9H15N/c1-2-7-6-8(7)9-3-5-10(9)4-1/h7-9H,1-6H2

InChI Key

DEMDTVCXMKEGSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C3CCN3C1

Origin of Product

United States

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